Cas no 1638-60-4 ((S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid)

(S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid is a chiral dipeptide derivative featuring both L-alanine and L-leucine residues, making it a valuable intermediate in peptide synthesis and pharmaceutical research. Its stereochemically defined structure ensures high selectivity in biochemical applications, particularly in enzyme studies and drug development. The compound’s rigid backbone and functional groups facilitate precise molecular interactions, enhancing its utility in asymmetric catalysis and medicinal chemistry. Its stability under physiological conditions further supports its use in designing bioactive peptides and prodrugs. This compound is particularly advantageous for researchers requiring enantiomerically pure building blocks to study structure-activity relationships or develop targeted therapeutics.
(S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid structure
1638-60-4 structure
Product Name:(S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid
CAS No:1638-60-4
MF:C9H18N2O3
MW:202.250822544098
CID:234587
PubChem ID:259583
Update Time:2025-10-29

(S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid
    • 2-(2-AMINOPROPANAMIDO)-4-METHYLPENTANOIC ACID
    • 2-(2-aminopropanoylamino)-4-methylpentanoic acid
    • DL-ALANYL-L-LEUCINE
    • L-Leucine,alanyl-
    • 2-(2-azanylpropanoylamino)-4-methyl-pentanoic acid
    • 2-(alanylamino)-4-methyl-valeric acid
    • Alanineleucine
    • DL-ALANINE-L-LEUCINE
    • DL-Alanyl-L-Lencine
    • H-DL-ALA-LEU-OH
    • RDIKFPRVLJLMER-UHFFFAOYSA-N
    • NSC-89666
    • SCHEMBL1171451
    • A0185
    • N-(2-Amino-1-hydroxypropylidene)leucine
    • NSC89666
    • NSC-89609
    • DL-Alanine-DL-leucine
    • HY-W014786
    • BS-44084
    • BRD-A08636822-001-01-4
    • FT-0633725
    • (2S)-2-(2-aminopropanoylamino)-4-methylpentanoic acid
    • N-(2-Aminopropanoyl)leucine #
    • (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid
    • 1999-42-4
    • alanyl-DL-leucine
    • FT-0695788
    • AKOS009158119
    • DL-Ala-DL-Leu
    • H-DL-Ala-DL-Leu-OH
    • FT-0641102
    • D88225
    • DTXSID80936873
    • MFCD00025555
    • L012879
    • A835633
    • NSC89609
    • NSC-89664
    • 2-(2-aminopropanamido)-4-methylpentanoicacid
    • dl-Alanyl-dl-leucine
    • CHEMBL1221716
    • FT-0633966
    • 2-(2-aminopropanoylamino)-4-methyl-pentanoic acid
    • CS-W015502
    • A821575
    • NSC89664
    • 1638-60-4
    • CCG-233356
    • FT-0634765
    • A810521
    • CHEBI:177395
    • BAA99942
    • 2-[(2-amino-1-oxopropyl)amino]-4-methylpentanoic acid
    • DB-045052
    • L-alanyl-D-leucine
    • DB-048317
    • D-Leucine, L-alanyl-
    • DB-054988
    • H-D-ALA-LEU-OH
    • DB-043573
    • Inchi: 1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)
    • InChI Key: RDIKFPRVLJLMER-UHFFFAOYSA-N
    • SMILES: OC(C(CC(C)C)NC(C(C)N)=O)=O

Computed Properties

  • Exact Mass: 202.13184
  • Monoisotopic Mass: 202.132
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: -2.8
  • Topological Polar Surface Area: 92.4

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.108
  • Boiling Point: 409.7°Cat760mmHg
  • Flash Point: 201.6°C
  • Refractive Index: 1.485
  • PSA: 92.42
  • LogP: 1.04030
  • Solubility: Not determined

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Additional information on (S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid

Introduction to (S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic Acid and Its Significance in Modern Chemical Biology

The compound with the CAS number 1638-60-4 is identified as (S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid, a chiral amino acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its specific stereochemistry and structural features, plays a crucial role in various biochemical pathways and has been extensively studied for its potential applications in drug development and therapeutic interventions.

The molecular structure of (S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid consists of a five-carbon chain with an amide group attached to the second carbon and a methyl group at the fourth carbon. The presence of two stereocenters, as indicated by the (S) configuration, makes this compound a valuable scaffold for studying enantioselective processes in biological systems. The amide functionality not only contributes to the compound's solubility and reactivity but also allows for further chemical modifications, making it a versatile building block in synthetic chemistry.

In recent years, there has been a growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The stereochemistry of (S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid makes it an ideal candidate for such studies. Researchers have been exploring its potential as a precursor in the synthesis of enantiomerically pure pharmaceuticals, which are essential for targeted therapies. The compound's ability to interact with specific biological targets in a highly selective manner has opened new avenues for drug discovery.

One of the most compelling aspects of (S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid is its role in peptidomimetics, where it serves as a mimic of natural peptides with enhanced stability and bioavailability. Peptidomimetics are designed to mimic the biological activity of peptides but with improved pharmacokinetic properties. The amide bond in this compound provides a stable framework that can be modified to create peptidomimetic analogs with tailored functionalities. These analogs have shown promise in targeting various diseases, including cancer, inflammation, and infectious diseases.

The compound has also been investigated for its potential applications in enzyme inhibition studies. Enzymes are critical biological catalysts that mediate numerous biochemical reactions. By designing molecules that specifically inhibit certain enzymes, researchers can develop drugs that target specific disease pathways. The chiral center in (S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid allows for the creation of enantiomerically pure inhibitors that can interact with enzymes in a highly selective manner. This selectivity is crucial for minimizing off-target effects and improving therapeutic outcomes.

Recent studies have highlighted the importance of this compound in the development of novel antibiotics. Antibiotic resistance is a growing global health concern, necessitating the discovery of new antibiotics with unique mechanisms of action. The structural features of (S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid make it a valuable scaffold for designing molecules that can disrupt bacterial cell wall synthesis or interfere with other essential bacterial processes. Such discoveries are critical for addressing the increasing threat posed by multidrug-resistant bacteria.

The synthesis of (S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid has also been optimized for scalability and efficiency. Advances in synthetic methodologies have enabled the production of this compound in larger quantities, making it more accessible for research purposes. The use of chiral auxiliaries and asymmetric catalysis has significantly improved the yield and purity of the final product. These advancements are crucial for supporting ongoing research and facilitating the development of new applications.

The role of computational chemistry in studying this compound cannot be overstated. Computational methods have become indispensable tools for understanding molecular interactions and predicting biological activity. By leveraging computational models, researchers can gain insights into how (S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid interacts with biological targets at the molecular level. This information is vital for designing more effective drugs and optimizing therapeutic strategies.

In conclusion, (S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid (CAS no 1638-60-4) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features and stereochemistry make it an invaluable tool for studying enantioselective processes, developing peptidomimetics, designing enzyme inhibitors, and creating novel antibiotics. As research continues to uncover new applications for this compound, its importance in advancing therapeutic interventions is likely to grow even further.

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(CAS:1638-60-4)(S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid
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Purity:99%
Quantity:5g
Price ($):359.0
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